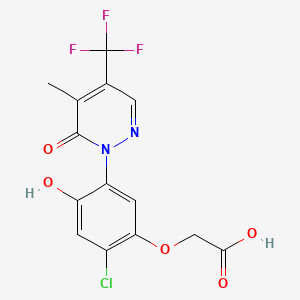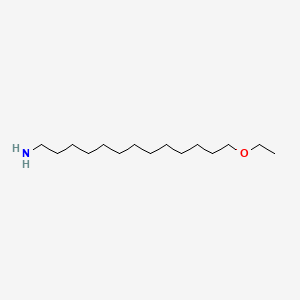
13-Ethoxytridecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Ethoxytridecan-1-amine is a chemical compound with the molecular formula C15H33NO . . These compounds are characterized by their alkyl chains containing 13 carbon atoms, ethoxylated with ethylene oxide units .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Ethoxytridecan-1-amine typically involves the ethoxylation of tridecylamine. This process includes the reaction of tridecylamine with ethylene oxide under controlled conditions to introduce the ethoxy group. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of tridecylamine and ethylene oxide into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 13-Ethoxytridecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethoxytridecanone, while reduction may produce tridecylamine .
Scientific Research Applications
13-Ethoxytridecan-1-amine finds applications in various fields, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies as a reagent for modifying biomolecules.
Medicine: Investigated for potential therapeutic applications due to its surfactant properties.
Industry: Widely used in the formulation of detergents, personal care products, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 13-Ethoxytridecan-1-amine primarily involves its surfactant properties. The compound reduces surface tension and enhances the wetting and dispersing properties of formulations. It interacts with molecular targets such as cell membranes, proteins, and other biomolecules, facilitating their solubilization and stabilization .
Comparison with Similar Compounds
- 13-Ethoxy-1-tridecanamine - methane (1:1)
- C13-15-alkyl ethoxylated amines
- N,N-BIS (2-HYDROXYETHYL)ALKYL (C13-15)AMINE
Comparison: 13-Ethoxytridecan-1-amine is unique due to its specific ethoxy group and alkyl chain length, which confer distinct surfactant properties. Compared to other similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications .
Properties
Molecular Formula |
C15H33NO |
|---|---|
Molecular Weight |
243.43 g/mol |
IUPAC Name |
13-ethoxytridecan-1-amine |
InChI |
InChI=1S/C15H33NO/c1-2-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16/h2-16H2,1H3 |
InChI Key |
WDUHHNYXTSHFFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


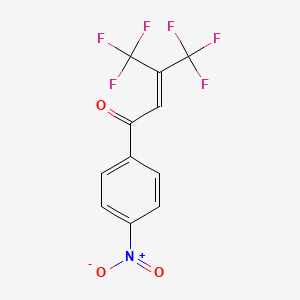
![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)
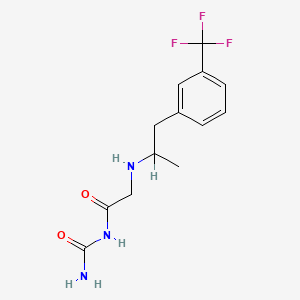
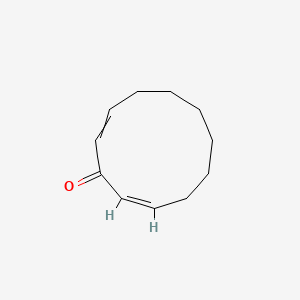

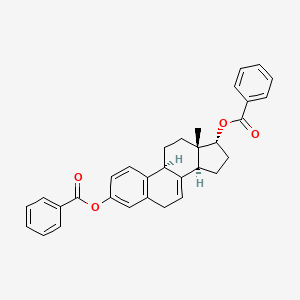
![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)

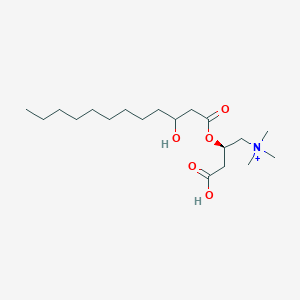
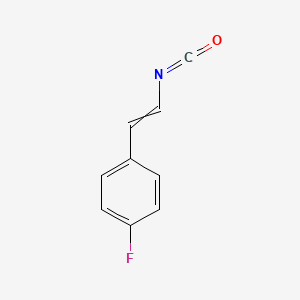
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)

![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)
